molecular formula C21H23N3O3 B2480119 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-28-9

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2480119
CAS No.: 2097903-28-9
M. Wt: 365.433
InChI Key: UMGUDOUSASFJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Structural Dynamics

The study by Hawes et al. (2016) explores the coordination chemistry and structural dynamics of a long and flexible piperazine-derived ligand in the synthesis of coordination polymer materials with Co(II), Cd(II), and Ag(I) ions. This research demonstrates the ligand's ability to adopt linear conformations and provide long metal-metal bridging distances, which are crucial for understanding the geometric distortions observed in network geometries due to the mismatch of edge lengths. The flexibility and multifunctional nature of the ligand molecule underscore its potential in constructing materials with specific structural features and physical properties, including the ability to undergo rapid structural rearrangements in response to environmental changes, such as guest molecule exchange (Hawes et al., 2016).

Photocatalysis in Metal-Organic Frameworks

Wang et al. (2014) synthesized two novel Anderson-type polyoxometalates (POMs)-based metal-organic frameworks (MOFs) employing isomeric bis(pyridylformyl)piperazine ligands. These complexes exhibit distinct 3D structures with varied topologies, facilitated by the different coordination modes of POM polyanions and the ligands. The study highlights the significant role of the ligand's coordination behavior in the construction of MOFs and their photocatalytic activities, particularly in the degradation of methylene blue under various light irradiations. This research illustrates the potential of utilizing specific ligand designs for enhancing the photocatalytic efficiency of MOFs (Wang et al., 2014).

Synthesis and Characterization of Ligands and Complexes

Research by Bharati et al. (2013) focuses on the synthesis and characterization of new Ni(II) complexes involving pyridine-4-carbonyl-hydrazine carbodithioate and other related ligands. The study provides detailed insights into the complexes' crystal structures, revealing the importance of nitrogen and sulfur donor sites in forming chelate rings and achieving distorted square planar geometry. The thermal and quantum chemical analysis presented in this study contributes to a deeper understanding of the complexes' stability and reactivity, which are essential for their potential applications in various fields (Bharati et al., 2013).

Properties

IUPAC Name

4-(4-phenyloxane-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19-16-23(11-12-24(19)18-7-4-10-22-15-18)20(26)21(8-13-27-14-9-21)17-5-2-1-3-6-17/h1-7,10,15H,8-9,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGUDOUSASFJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.